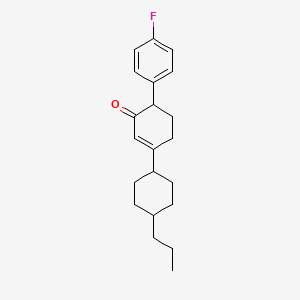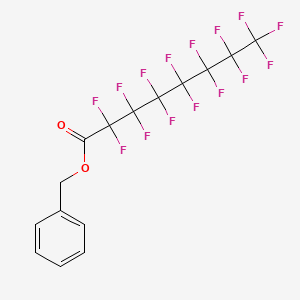![molecular formula C5H7O8P2-3 B14256381 [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate CAS No. 461675-91-2](/img/structure/B14256381.png)
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H11O7P. It is known for its unique structure, which includes a phosphoryl group and an enoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobut-2-enoic acid with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The enoxy group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the enoxy group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism by which [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The enoxy group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate: Known for its unique combination of phosphoryl and enoxy groups.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] nitrate: Contains a nitrate group, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical reactions. Its ability to participate in both phosphorylation and nucleophilic substitution reactions makes it a valuable compound in scientific research .
Propiedades
Número CAS |
461675-91-2 |
|---|---|
Fórmula molecular |
C5H7O8P2-3 |
Peso molecular |
257.05 g/mol |
Nombre IUPAC |
[(3-methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H10O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,4H,3H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
Clave InChI |
XWBOFXGOOQOHDW-UHFFFAOYSA-K |
SMILES canónico |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)



![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)

![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)







